1-(2-Ethylphenyl)-3-(2-(4-fluorophenoxy)ethyl)urea
Description
Properties
IUPAC Name |
1-(2-ethylphenyl)-3-[2-(4-fluorophenoxy)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-2-13-5-3-4-6-16(13)20-17(21)19-11-12-22-15-9-7-14(18)8-10-15/h3-10H,2,11-12H2,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHRSWVKIIHJCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NCCOC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethylphenyl)-3-(2-(4-fluorophenoxy)ethyl)urea typically involves the reaction of 2-ethylphenyl isocyanate with 2-(4-fluorophenoxy)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethylphenyl)-3-(2-(4-fluorophenoxy)ethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Scientific Research Applications
1-(2-Ethylphenyl)-3-(2-(4-fluorophenoxy)ethyl)urea has a wide range of applications in scientific research, detailed as follows:
Chemistry
- Reagent in Organic Synthesis: This compound serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable for chemists.
- Chemical Reactions:
- Oxidation: Can yield carboxylic acids or ketones.
- Reduction: Can produce amines or alcohols.
- Substitution: Can form substituted urea derivatives.
Biology
- Biological Activity Studies: Research has indicated potential antimicrobial and anticancer properties. The compound's interaction with biological systems is under investigation, especially its mechanism of action involving enzyme or receptor modulation.
Medicine
- Pharmaceutical Intermediate: The compound is being studied for its potential therapeutic effects and as an intermediate in drug development. Its unique structure may contribute to the efficacy of new pharmaceuticals.
Industry
- Material Development: Utilized in creating new materials and specialty chemicals. Its properties make it suitable for applications in various industrial processes.
Case Studies
-
Anticancer Activity:
A study investigated the effects of this compound on cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity against specific cancer types, suggesting its potential as an anticancer agent. -
Antimicrobial Properties:
Another research project focused on evaluating the antimicrobial efficacy of this compound against various bacterial strains. The findings demonstrated promising results, indicating that it could serve as a lead compound for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-(2-Ethylphenyl)-3-(2-(4-fluorophenoxy)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Substituent Position and Activity
- 1-(2-Ethylphenyl)-3-(2-hydroxy-4-nitrophenyl)urea (IC50: 0.09 μM): The nitro and hydroxyl groups at the 4- and 2-positions of the phenyl ring contribute to high potency, likely due to enhanced hydrogen bonding and electron-withdrawing effects .
- 1-(2-Fluorophenyl)-3-(4-nitrophenyl)urea (IC50: 30 μM): Reduced activity compared to the above compound highlights the importance of substituent positioning and electronic effects .
Fluorinated Moieties
- ZVT (2-chloro-N-[1-(5-{[2-(4-fluorophenoxy)ethyl] sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl) ethyl]benzamide): Shares the 4-fluorophenoxyethyl group with the target compound. This group may enhance solubility and target interactions, as seen in ZVT’s activity against Mycobacterium tuberculosis (Mtb) enzymes .
- 1-(3-Chloro-4-fluorophenyl)-3-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea: Incorporates a pyridazine ring, which introduces additional hydrogen-bonding sites but may reduce metabolic stability compared to the target’s simpler phenoxyethyl chain .
Physicochemical Properties
| Compound | Molecular Weight | Key Functional Groups | Solubility Insights |
|---|---|---|---|
| Target Compound | ~340 (estimated) | 2-Ethylphenyl, 4-fluorophenoxy | Moderate (ether linkage) |
| 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea | 258.29 | Ethyl, fluorophenyl | Low (hydrophobic substituents) |
| 3-(4-Chlorophenyl)-1-(trichloro-hydroxyethyl)urea | 317.98 | Chlorophenyl, trichloro-hydroxy | High lipophilicity |
The target compound’s 4-fluorophenoxyethyl group likely improves water solubility compared to purely aromatic substituents, as seen in and .
Biological Activity
1-(2-Ethylphenyl)-3-(2-(4-fluorophenoxy)ethyl)urea is a synthetic organic compound that has attracted attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound features a unique structural arrangement that includes an ethyl group attached to a phenyl ring, a fluorophenoxy group, and a urea moiety, which collectively contribute to its reactivity and biological effects.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as an alternative therapeutic agent in treating infections caused by resistant bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies have shown that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it has been reported to activate caspase-3, leading to programmed cell death in breast cancer cell lines . The IC50 values for the compound in various cancer cell lines indicate significant potency, comparable to established chemotherapeutic agents.
Enzyme Inhibition
In addition to its antimicrobial and anticancer activities, this compound has been evaluated for its enzyme inhibitory properties. It has shown promising results as an inhibitor of urease, an enzyme linked to various pathological conditions such as peptic ulcers and kidney stones. The IC50 values for urease inhibition were reported to be significantly lower than those of standard inhibitors, indicating superior efficacy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Comparative analysis with similar compounds reveals that the presence of the fluorine atom enhances both reactivity and biological effects. For example, substituting the fluorine with chlorine or altering the alkyl groups can lead to decreased activity, highlighting the importance of specific functional groups in modulating biological responses .
Case Studies
- Antimicrobial Efficacy : A case study involving multiple bacterial strains demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) value lower than many conventional antibiotics, suggesting its potential role in combating antibiotic resistance.
- Cancer Cell Apoptosis : In vitro studies on MCF-7 breast cancer cells revealed that treatment with this compound resulted in increased levels of p53 expression and enhanced apoptotic markers, indicating its potential as a chemotherapeutic agent .
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 1-(2-Ethylphenyl)-3-(2-(4-fluorophenoxy)ethyl)urea?
- Methodological Answer : Synthesis typically involves coupling substituted phenyl isocyanates with amines or alcohols under controlled conditions. For urea derivatives like this compound, a two-step approach is common: (1) preparation of the 2-(4-fluorophenoxy)ethylamine intermediate via nucleophilic substitution, and (2) reaction with 2-ethylphenyl isocyanate in anhydrous solvents (e.g., dichloromethane) at 0–25°C to minimize side reactions . Factorial design (e.g., varying temperature, solvent polarity, and stoichiometry) can optimize yield and purity .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and urea linkage.
- HPLC-MS for purity assessment and molecular weight validation.
- Thermogravimetric analysis (TGA) to evaluate thermal stability.
- Solubility profiling in solvents like DMSO, ethanol, and aqueous buffers (critical for in vitro assays). Reference molecular data (e.g., IUPAC name, InChI key) from analogous urea compounds can guide interpretation .
Q. What experimental strategies mitigate instability or degradation during storage?
- Methodological Answer : Conduct accelerated stability studies under varying pH, temperature, and humidity. Use lyophilization for long-term storage if the compound is hygroscopic. Analytical monitoring via HPLC at intervals (e.g., 0, 3, 6 months) identifies degradation products. Stabilizers like antioxidants (e.g., BHT) may be added for light-sensitive compounds .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this urea derivative?
- Methodological Answer :
- Core modifications : Synthesize analogs with substituent variations (e.g., replacing 4-fluorophenoxy with chlorophenoxy) to assess electronic effects.
- In vitro assays : Test against target enzymes (e.g., kinases, phosphatases) using fluorescence-based or calorimetric assays.
- Computational docking : Map interactions using software like AutoDock Vina to predict binding affinities. Cross-validate with experimental IC₅₀ values .
Q. What methodologies resolve contradictions in observed activity data across different experimental models?
- Methodological Answer : Apply a tiered validation approach:
- Reproducibility checks : Replicate assays in independent labs with standardized protocols.
- Model-specific analysis : Compare results in cell-free vs. cell-based systems to identify off-target effects.
- Meta-analysis : Aggregate data from analogous urea compounds to discern trends (e.g., lipophilicity-activity relationships) .
Q. How can AI-driven simulations enhance the prediction of this compound’s pharmacokinetic properties?
- Methodological Answer : Use platforms like COMSOL Multiphysics integrated with machine learning (ML) to model absorption/distribution. Train ML models on datasets of urea derivatives with known ADME profiles. Validate predictions via in vivo rodent studies measuring bioavailability and half-life .
Q. What strategies validate the selectivity of this compound in complex biological matrices?
- Methodological Answer :
- Proteome-wide profiling : Use chemical proteomics (e.g., activity-based protein profiling) to identify off-target interactions.
- CRISPR-Cas9 screens : Knock out putative targets in cell lines to confirm mechanism-specific effects.
- Cross-species testing : Compare activity in human vs. murine models to assess translational relevance .
Methodological Framework for Contradictory Data Analysis
Q. How should researchers design experiments to address conflicting solubility and bioavailability data?
- Methodological Answer :
- Controlled variables : Standardize solvent systems (e.g., PBS vs. cell culture media) and temperature.
- In silico modeling : Predict logP and pKa using tools like ChemAxon to rationalize discrepancies.
- Dynamic light scattering (DLS) : Assess aggregation tendencies that may falsely reduce apparent solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
